N1,N3-bis(diphenylphosphoroso)benzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N3-bis(diphenylphosphoroso)benzene-1,3-diamine is an organophosphorus compound with the molecular formula C30H26N2O2P2 and a molecular weight of 508.498 g/mol. This compound is known for its unique structure, which includes two diphenylphosphoryl groups attached to a benzene-1,3-diamine core. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N1,N3-bis(diphenylphosphoroso)benzene-1,3-diamine typically involves the reaction of benzene-1,3-diamine with diphenylphosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to achieve the desired purity .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
N1,N3-bis(diphenylphosphoroso)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl groups back to phosphines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl groups are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved.
Scientific Research Applications
N1,N3-bis(diphenylphosphoroso)benzene-1,3-diamine is utilized in several scientific research fields:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and other metal-containing biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N1,N3-bis(diphenylphosphoroso)benzene-1,3-diamine exerts its effects is primarily through its ability to coordinate with metal ions. The diphenylphosphoryl groups act as ligands, binding to metal centers and forming stable complexes. These complexes can then participate in various catalytic and biochemical processes, depending on the nature of the metal and the specific application .
Comparison with Similar Compounds
N1,N3-bis(diphenylphosphoroso)benzene-1,3-diamine can be compared to other similar compounds, such as:
1,2-Bis(diphenylphosphino)benzene: This compound also contains diphenylphosphino groups but differs in the position of the substituents on the benzene ring.
1,3-Bis(diphenylphosphinomethyl)benzene: Similar in structure but with methyl groups linking the diphenylphosphino groups to the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of phosphoryl groups, which impart distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-N,3-N-bis(diphenylphosphoryl)benzene-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O2P2/c33-35(27-16-5-1-6-17-27,28-18-7-2-8-19-28)31-25-14-13-15-26(24-25)32-36(34,29-20-9-3-10-21-29)30-22-11-4-12-23-30/h1-24H,(H,31,33)(H,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVUPDORDVSRCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)NC3=CC(=CC=C3)NP(=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O2P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.